molecular formula C8H4FN3 B1402277 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1134327-96-0

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1402277
CAS No.: 1134327-96-0
M. Wt: 161.14 g/mol
InChI Key: HTYMSLNVCBNCSJ-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (6-FIPCN) is a heterocyclic compound composed of a six-membered ring that contains a nitrogen atom and a carbonitrile group. It is an important intermediate in the synthesis of drugs, agrochemicals, and other organic compounds. 6-FIPCN is also used as a catalyst in organic synthesis, and as a ligand in coordination chemistry. In addition, 6-FIPCN is used as a reagent for the preparation of a range of organofluorine compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2,3-dihydro-8-fluoro-6-trifluoromethylimidazo[1,2-a]pyridine-3-carbonitrile and related compounds using a stepwise approach from substituted 2-halopyridines has been described, highlighting the versatility of fluoroimidazopyridine compounds in chemical synthesis (Podhorez, 1991).
  • The compound has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating its utility in bioisosteric replacement in drug design, particularly for the GABA A receptor modulator (Humphries et al., 2006).

Applications in Sensing and Imaging

  • Fluorescent pH-responsive aminated benzimidazo[1,2-a]quinoline-6-carbonitriles, closely related to fluoroimidazopyridine, have been evaluated as potential pH probes in sensing materials, demonstrating the use of such compounds in optical sensing applications (Horak et al., 2019).
  • Two fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized for potential use in imaging β-amyloid in Alzheimer’s disease, illustrating the application of fluoroimidazopyridines in neuroimaging (Zeng et al., 2006).

Miscellaneous Applications

  • Novel aminated benzimidazo[1,2-a]quinolines, similar in structure to fluoroimidazopyridines, have been synthesized and evaluated as potential fluorescent probes for DNA detection, indicating the potential of fluoroimidazopyridine derivatives in biotechnology and molecular biology (Perin et al., 2011).
  • Imidazo[1,2-a]pyridine derivatives have shown potential as insecticidal agents, suggesting the possible application of fluoroimidazopyridines in agriculture and pest control (Zhang et al., 2010).

Biochemical Analysis

Biochemical Properties

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor. The inhibition of urease by this compound is facilitated through binding interactions that disrupt the enzyme’s active site, thereby preventing its catalytic activity . Additionally, this compound can form hydrogen bonds and engage in pi-pi stacking interactions with proteins, further influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Furthermore, it can affect cell signaling by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atom enhances its binding affinity to target proteins, allowing it to effectively inhibit enzyme activity. For example, in the case of urease inhibition, this compound binds to the enzyme’s active site, blocking substrate access and preventing the catalytic conversion of urea . This inhibition mechanism is crucial for understanding the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under controlled conditions, maintaining its inhibitory activity over extended periods. Degradation can occur under certain environmental conditions, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes without adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. For instance, its interaction with urease can alter nitrogen metabolism, impacting the production and utilization of nitrogenous compounds within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. Additionally, the compound’s fluorine atom contributes to its lipophilicity, allowing it to traverse cellular membranes and accumulate in specific cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, its localization to the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYMSLNVCBNCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254472
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-96-0
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134327-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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